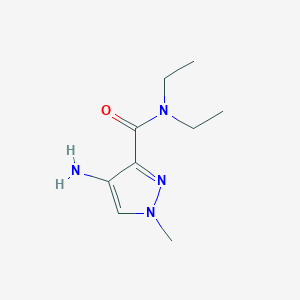
1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea, also known as MPUC, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research has been conducted on the synthesis and chemical properties of related compounds, focusing on efficient methods to create heterocyclic compounds and exploring their reactivity. For example, studies on the synthesis of pyrazolopyrimidines from N,N-dimethylformamidines and various aminating agents highlight the importance of acid catalysis in producing heterocyclic compounds, which could be relevant to synthesizing the compound (Tsai et al., 2018). Similarly, the exploration of indoles synthesis through cycloaddition/cyclization sequences offers insights into creating complex structures that might be related to the target compound's synthesis (Kranjc & Kočevar, 2008).
Biological Activities and Applications
Several studies focus on the biological activities of urea derivatives, suggesting potential applications in medicine and pharmacology. For instance, the discovery of (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines indicates the therapeutic potential of urea derivatives in cancer treatment (Bazin et al., 2016). Moreover, the synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas and their evaluation as acetylcholinesterase inhibitors highlight the versatility of urea derivatives in addressing neurological disorders (Vidaluc et al., 1995).
Advanced Materials and Chemical Sensing
Urea derivatives have also been explored for their applications in materials science and chemical sensing. The design of solvatochromic fluorescence probes based on N-acylureido functionality demonstrates the use of urea derivatives in detecting analytes through changes in fluorescence properties, offering potential applications in chemical sensing and environmental monitoring (Bohne et al., 2005).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-17-6-2-15(3-7-17)10-11-23-20(25)24-16-4-8-18(9-5-16)27-19-14-21-12-13-22-19/h2-3,6-7,12-14,16,18H,4-5,8-11H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMYOADNHFGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2857388.png)


![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)



![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)
